molecular formula C7H9N3O3 B3279523 4-Methoxy-5-nitrobenzene-1,2-diamine CAS No. 69399-59-3

4-Methoxy-5-nitrobenzene-1,2-diamine

Cat. No.: B3279523
CAS No.: 69399-59-3
M. Wt: 183.16 g/mol
InChI Key: XVISAAYLUJSKJA-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C7H9N3O3 It is a derivative of benzene, featuring both methoxy and nitro functional groups, as well as two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-nitrobenzene-1,2-diamine typically involves multi-step processes. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the reduction of the nitro group to an amine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-nitrobenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Electrophiles: Such as bromine or chlorine for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-methoxy-1,2-phenylenediamine, while electrophilic substitution can introduce various substituents onto the benzene ring .

Scientific Research Applications

4-Methoxy-5-nitrobenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring can influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-methoxy-5-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVISAAYLUJSKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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